1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methylbenzoyl)piperazine
Description
The exact mass of the compound this compound is 337.16510826 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2-methylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-12-5-3-4-6-13(12)17(25)24-9-7-23(8-10-24)16-14-15(18-11-19-16)22(2)21-20-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOLONXSBMKLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methylbenzoyl)piperazine is a derivative of piperazine and triazolopyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a triazolo-pyrimidine moiety attached to a piperazine ring with a benzoyl substituent.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been tested against various bacterial strains, demonstrating moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli . In one study, compounds with similar structures showed effectiveness in inhibiting bacterial growth, suggesting that modifications in the piperazine or triazole moieties can enhance antimicrobial potency .
Anticancer Activity
Studies have highlighted the anticancer potential of piperazine derivatives. The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. For example, certain triazole derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Neuroprotective Effects
Neuroprotective properties have also been attributed to compounds containing piperazine and triazole structures. These compounds may exert antioxidant effects and inhibit neuroinflammation, making them potential candidates for treating neurodegenerative diseases .
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : Similar compounds have been shown to act as antagonists at various receptors, including purine receptors . This interaction may disrupt signaling pathways critical for disease progression.
- Enzyme Inhibition : Some derivatives inhibit enzymes such as acetylcholinesterase and cyclooxygenase, contributing to their therapeutic effects in conditions like Alzheimer's disease and inflammation .
Case Studies
Scientific Research Applications
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by interfering with various cellular pathways. For instance, studies have demonstrated that derivatives similar to our compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
Purine Receptor Antagonism
The compound has been identified as a potential antagonist of purine receptors. Purine receptors are involved in several physiological processes, including neurotransmission and immune responses. By blocking these receptors, the compound may help in treating disorders associated with purine receptor hyperfunctioning, such as certain types of cancer and neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies suggest that triazolo-pyrimidine derivatives possess antimicrobial properties against various pathogens. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, making these compounds promising candidates for developing new antibiotics .
Case Study 1: Anticancer Mechanism
In a study published in a peer-reviewed journal, researchers synthesized several triazolo-pyrimidine derivatives and tested their efficacy against human cancer cell lines. The results showed that one derivative demonstrated a significant reduction in cell viability at low micromolar concentrations, primarily through the induction of apoptosis via the mitochondrial pathway .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Derivative A | 5.2 | Apoptosis induction |
| Derivative B | 10.1 | Cell cycle arrest |
Case Study 2: Purine Receptor Antagonism
A patent application detailed the synthesis and evaluation of triazolo-pyrimidine derivatives as purine receptor antagonists. The studies indicated that these compounds could effectively inhibit receptor activity in vitro, suggesting potential therapeutic applications for conditions like chronic pain and inflammation where purine signaling is dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
